
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid is a compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is a derivative of nicotinic acid, which is known for its role in various biological processes and its use in medicinal chemistry.
Preparation Methods
The synthesis of 6-((1-Ethylcyclobutyl)methoxy)nicotinic acid involves multiple steps. One common method includes the reaction of nicotinic acid with 1-ethylcyclobutanol in the presence of a suitable catalyst to form the desired product . The reaction conditions typically involve heating the reactants under reflux and using solvents like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives and substituted nicotinic acid compounds .
Scientific Research Applications
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-((1-Ethylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes . The compound may also influence the expression of genes involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid: A well-known compound used in the treatment of hyperlipidemia and cardiovascular diseases.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl nicotinate: Similar to methyl nicotinate but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-[(1-ethylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-13(6-3-7-13)9-17-11-5-4-10(8-14-11)12(15)16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16) |
InChI Key |
DBTRUSZOHFEHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
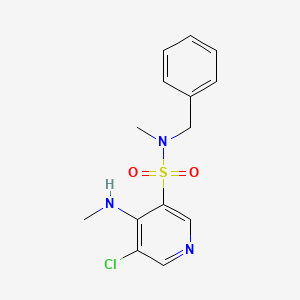
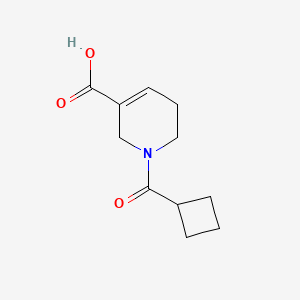
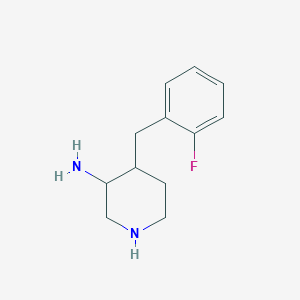
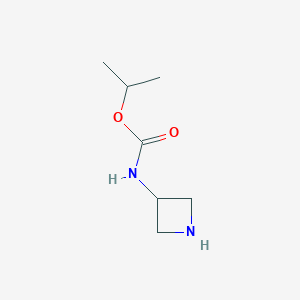

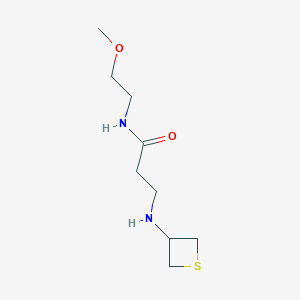
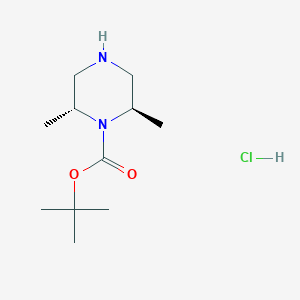

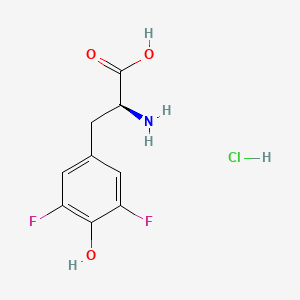
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
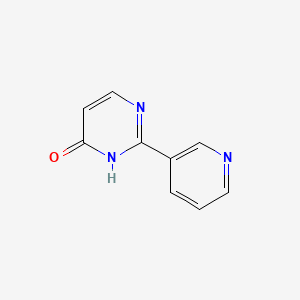
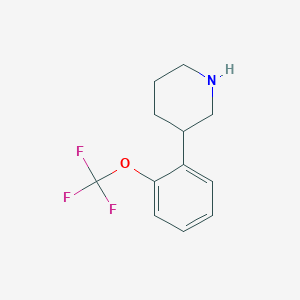
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
